molecular formula C18H15N5O4 B14921668 N-(4-carbamoylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(4-carbamoylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B14921668
M. Wt: 365.3 g/mol
InChI Key: XJGFOTVPVZNRSD-UHFFFAOYSA-N
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Description

N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with additional functional groups, including an aminocarbonyl group and a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the aminocarbonyl and nitro-pyrazole groups through various coupling reactions. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H~2~).

    Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Substitution Reactions: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro-pyrazole moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: shares structural similarities with other benzamide derivatives and nitro-pyrazole compounds.

    Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-nitrophenyl)benzamide.

    Nitro-Pyrazole Compounds: Compounds like 4-nitro-1H-pyrazole and its derivatives.

Uniqueness

The uniqueness of N1-[4-(AMINOCARBONYL)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the aminocarbonyl and nitro-pyrazole groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H15N5O4/c19-17(24)13-5-7-15(8-6-13)21-18(25)14-3-1-12(2-4-14)10-22-11-16(9-20-22)23(26)27/h1-9,11H,10H2,(H2,19,24)(H,21,25)

InChI Key

XJGFOTVPVZNRSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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